

Mass Spectrometry Analysis of (2,3-Dihydrobenzofuran-6-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-6-yl)methanol

Cat. No.: B150974

[Get Quote](#)

Introduction

(2,3-Dihydrobenzofuran-6-yl)methanol, a benzofuran derivative with the chemical formula $C_9H_{10}O_2$, is a compound of interest in pharmaceutical and chemical research.^[1] Mass spectrometry is an essential analytical technique for the structural elucidation and identification of such organic molecules.^[2] This guide provides a comparative analysis of the predicted mass spectrum of **(2,3-Dihydrobenzofuran-6-yl)methanol** and contrasts it with a structurally similar compound, offering insights into its fragmentation patterns. Detailed experimental protocols for analysis are also provided to aid researchers in their studies.

Predicted Fragmentation Analysis of (2,3-Dihydrobenzofuran-6-yl)methanol

While a publicly available mass spectrum for **(2,3-Dihydrobenzofuran-6-yl)methanol** is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation rules for its constituent functional groups: a benzyl alcohol moiety and a dihydrobenzofuran ring structure.^[3] The molecular ion (M^{+}) peak is expected at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight.

Key predicted fragmentation pathways include:

- Loss of a hydrogen radical (M-1): A peak at m/z 149 is anticipated due to the loss of a hydrogen atom, a common fragmentation for many organic compounds.
- Loss of a hydroxyl radical (M-17): Cleavage of the hydroxyl group from the methanol substituent would yield a fragment at m/z 133.
- Loss of water (M-18): Dehydration can lead to a fragment ion at m/z 132.[4]
- Loss of the hydroxymethyl radical (M-31): Alpha-cleavage resulting in the loss of the $\bullet\text{CH}_2\text{OH}$ group is a characteristic fragmentation of primary alcohols, which would produce a stable dihydrobenzofuranyl cation at m/z 119.[4]
- Formation of a tropylion-like ion: Rearrangement and fragmentation of the dihydrobenzofuran ring structure could lead to characteristic aromatic fragments.[4]

Comparative Analysis with 2,3-Dihydro-2-methylbenzofuran

To provide context for the predicted fragmentation, a comparison is made with the known mass spectrum of 2,3-Dihydro-2-methylbenzofuran ($\text{C}_9\text{H}_{10}\text{O}$, MW: 134.18 g/mol).[5][6] This compound shares the dihydrobenzofuran core but has a methyl group instead of a methanol group. Its primary fragmentation is the loss of the methyl group ($\bullet\text{CH}_3$, M-15) to form a very stable oxonium ion at m/z 119, which is often the base peak.[5][6]

Data Presentation

The following table summarizes the predicted key ions for **(2,3-Dihydrobenzofuran-6-yl)methanol** and compares them with the observed ions for 2,3-Dihydro-2-methylbenzofuran.

m/z Value	Proposed Fragment Ion	Proposed Fragmentation Pathway for (2,3-Dihydrobenzofuran-6-yl)methanol	m/z Value	Observed Fragmentation for 2,3-Dihydro-2-methylbenzofuran ^{[5][6]}
150	$[C_9H_{10}O_2]^{+}\cdot$	Molecular Ion ($M^{+}\cdot$)	134	Molecular Ion ($M^{+}\cdot$)
149	$[C_9H_9O_2]^{+}$	Loss of $\cdot H$ ($M-1$)	133	Loss of $\cdot H$ ($M-1$)
133	$[C_9H_9O]^{+}$	Loss of $\cdot OH$ ($M-17$)	119	Loss of $\cdot CH_3$ ($M-15$) (Base Peak)
132	$[C_9H_8O]^{+}\cdot$	Loss of H_2O ($M-18$)	91	Aromatic fragment $[C_7H_7]^{+}$
121	$[C_8H_9O]^{+}$	Loss of $\cdot CHO$ ($M-29$)	-	-
119	$[C_8H_7O]^{+}$	Loss of $\cdot CH_2OH$ ($M-31$)	-	-

Experimental Protocols

A standard method for the analysis of **(2,3-Dihydrobenzofuran-6-yl)methanol** is Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

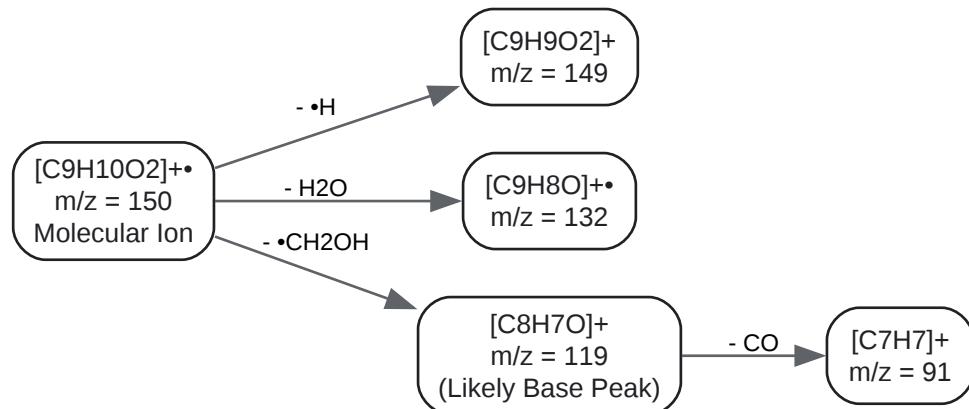
- Dissolve a small amount (e.g., 1 mg) of **(2,3-Dihydrobenzofuran-6-yl)methanol** in a suitable volatile solvent like methanol or dichloromethane (1 mL).
- Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 $\mu\text{g/mL}$).

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless inlet, typically operated at 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms, is suitable.
- Oven Temperature Program: Start at a low temperature (e.g., 60°C) for 2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5-10 minutes.

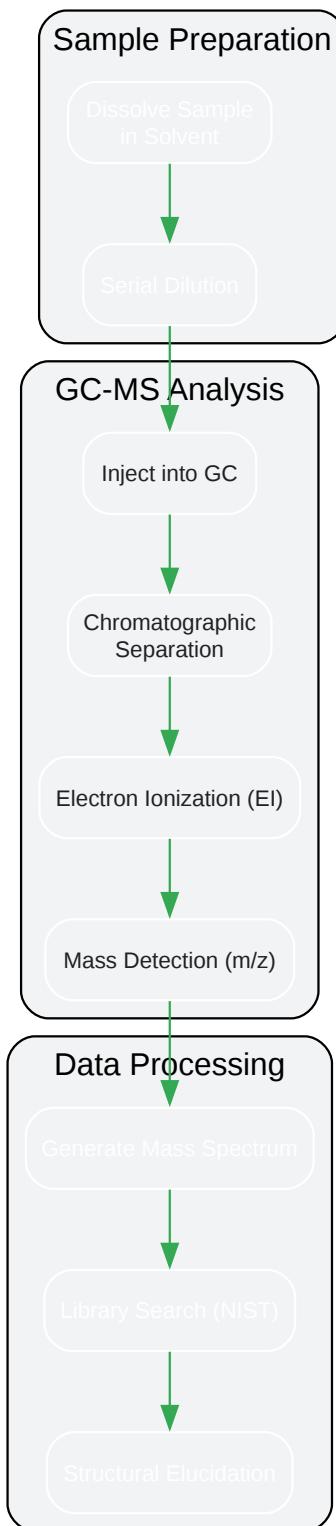
3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: Typically maintained at 230°C.
- Transfer Line Temperature: Set to 280°C to prevent condensation.
- Mass Range: Scan from m/z 40 to 400.
- Data Acquisition: Acquire data in full scan mode.


4. Data Analysis:

- The resulting mass spectrum is analyzed by identifying the molecular ion peak and the major fragment ions.
- The fragmentation pattern is then compared against spectral libraries (like NIST) and known fragmentation mechanisms to confirm the structure.

Mandatory Visualization


The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

Predicted Fragmentation of (2,3-Dihydrobenzofuran-6-yl)methanol

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation of **(2,3-Dihydrobenzofuran-6-yl)methanol**.

General GC-MS Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. whitman.edu [whitman.edu]
- 5. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]
- 6. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry Analysis of (2,3-Dihydrobenzofuran-6-yl)methanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150974#mass-spectrometry-analysis-of-2-3-dihydrobenzofuran-6-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com